4-(3-Acetylaminophenyl)-2-methylphenol
Description
4-(3-Acetylaminophenyl)-2-methylphenol is a phenolic derivative characterized by a 2-methylphenol backbone substituted with a 3-acetylaminophenyl group at the para position. This structure combines the electron-donating methyl group with the acetylated amine moiety, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[3-(4-hydroxy-3-methylphenyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-8-13(6-7-15(10)18)12-4-3-5-14(9-12)16-11(2)17/h3-9,18H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQROVYAHMDWCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)NC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683889 | |
| Record name | N-(4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-85-9 | |
| Record name | N-(4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetylaminophenyl)-2-methylphenol typically involves multiple steps, starting from commercially available precursors. One common method involves the acetylation of 3-aminophenol, followed by a Friedel-Crafts alkylation to introduce the methyl group. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Acetylaminophenyl)-2-methylphenol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetylaminophenyl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(3-Acetylaminophenyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Acetylaminophenyl)-2-methylphenol involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Simple Methylphenols (2-Methylphenol, 4-Methylphenol)
Structural Differences :
- 2-Methylphenol (o-cresol) and 4-Methylphenol (p-cresol) lack the acetylaminophenyl substituent, making them simpler phenolic compounds.
Environmental Impact :
- Detected in environmental samples (e.g., 2-methylphenol in groundwater at Superfund sites), they often exceed hazard thresholds . The acetylaminophenyl group in the target compound may alter biodegradability or toxicity, though direct data are lacking.
Acetamide Derivatives
Example: N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide () and 4-Acetamido-2-Diethylaminomethylphenol ().
Structural Similarities :
- Both feature acetamide groups attached to phenolic rings.
Key Differences :
- DFT studies on similar azo-phenol acetamides () suggest that electron-withdrawing groups (e.g., acetyl) stabilize molecular orbitals, which could influence redox behavior or receptor binding in the target compound .
Alkyl/Aryl-Substituted Phenols (PBP Series, )
Examples :
- PBP-C2 (4-Ethoxy-3-methylphenyl substituent), PBP-C4 (n-butoxy analog), and PBP-C12 (n-dodecyloxy chain).
Functional Implications :
- In contrast, the acetylaminophenyl group balances hydrophilicity (amide) and hydrophobicity (phenyl), which could optimize bioavailability.
Halogenated and Bulky Substituents
Examples :
- 4-(2-Bromoethyl)-2-methylphenol () and 4-(1-Adamantyl)-2-methylphenol ().
Key Contrasts :
- The bromoethyl group introduces reactivity (e.g., nucleophilic substitution), while the adamantyl group confers extreme hydrophobicity and steric hindrance .
- The acetylaminophenyl group in the target compound likely offers moderate steric bulk and hydrogen-bonding capacity, making it more versatile in drug design than adamantyl derivatives.
Data Table: Comparative Properties of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
